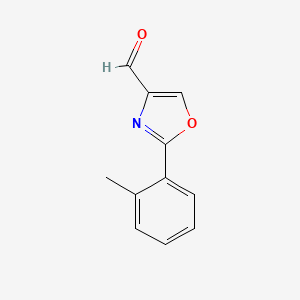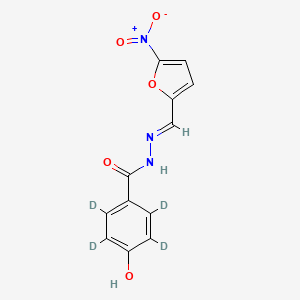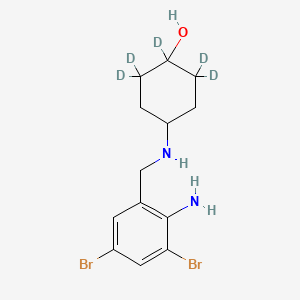
rac-cis-Ambroxol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of rac-cis-Ambroxol-d5 can be represented by various descriptors. The InChI representation isInChI=1S/C13H18Br2N2O/c14-9-5-8 (13 (16)12 (15)6-9)7-17-10-1-3-11 (18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D . The Canonical SMILES representation is C1CC (CCC1NCC2=C (C (=CC (=C2)Br)Br)N)O . The Isomeric SMILES representation is [2H]C1 (CC (CC (C1 ( [2H])O) ( [2H]) [2H])NCC2=C (C (=CC (=C2)Br)Br)N) [2H] . Physical and Chemical Properties Analysis
This compound has a molecular weight of 383.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass is 383.00792 g/mol and the Monoisotopic Mass is 381.00997 g/mol . The Topological Polar Surface Area is 58.3 Ų . It has a Heavy Atom Count of 18 .Applications De Recherche Scientifique
Membrane Ruffling and Actin Filament Accumulation
The research conducted by Ridley et al. (1992) and Ridley et al. (1992) in separate studies demonstrated that the small GTP-binding protein rac, to which rac-cis-Ambroxol-d5 is related, plays a significant role in growth factor-induced membrane ruffling and actin filament accumulation. These findings are pivotal in understanding the molecular mechanisms of cell motility and shape changes in response to external stimuli (Ridley, Paterson, Johnston, Diekmann, & Hall, 1992) (Anne J. Ridley, Hugh Paterson, Caroline L. Johnston, D Diekmann, & Alan Hall, 1992).
Kidney Fibroblast Transformation and Cellular Senescence
Yu et al. (2022) investigated the effects of repeated administration of cisplatin, a chemotherapeutic agent, on kidney fibroblasts. Their study highlighted how rac-cis-related compounds could influence the transformation and senescence of kidney fibroblasts, providing insights into the cellular and molecular mechanisms underlying chronic kidney disease (CKD) development following chemotherapeutic treatments (Yu, Lee, Padanilam, & Kim, 2022).
Gene Expression Modulation and Potential Therapeutic Significance
Elstner et al. (1996) demonstrated that the combination of a vitamin D3 analogue with 9-cis-retinoic acid significantly inhibited the clonal proliferation of leukemia cells and induced apoptosis. This suggests a potential therapeutic application of rac-cis-related compounds in the treatment of leukemia through gene expression modulation (Elstner et al., 1996).
Retinoic Acid Receptors and Retinoid X Receptors Interaction
Allenby et al. (1993) explored the binding of endogenous retinoids and stereoisomers of retinoic acid (RA) to retinoid nuclear receptors. Their research provides valuable information on how rac-cis compounds interact with nuclear receptors, which is fundamental in understanding their roles in gene regulation and potential therapeutic applications (Allenby, Bocquel, Saunders, Kazmer, Speck, Rosenberger, Lovey, Kastner, Grippo, & Chambon, 1993).
Hematopoiesis and Leukemia Treatment
Sakashita et al. (1993) investigated the effects of 9-cis-retinoic acid on normal and leukemic hematopoiesis in vitro. Their findings are significant in understanding the potential of rac-cis compounds in modulating hematopoietic activities, which could have implications for leukemia treatment (Sakashita, Kizaki, Pakkala, Schiller, Tsuruoka, Tomosaki, Cameron, Dawson, & Koeffler, 1993).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for rac-cis-Ambroxol-d5 is not available, general safety measures for handling similar compounds include keeping away from heat and sources of ignition, avoiding the formation of dust and aerosols, providing appropriate exhaust ventilation where dust is formed, and not ingesting or breathing in the dust . Suitable protective clothing should be worn .
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
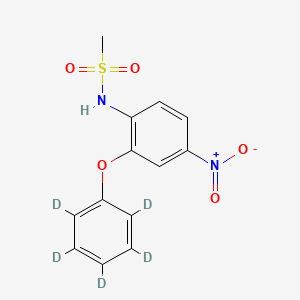
![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

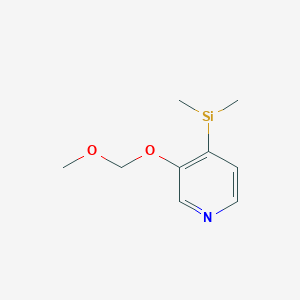
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)
